molecular formula C15H26N4O4 B12840817 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt

1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt

Cat. No.: B12840817
M. Wt: 326.39 g/mol
InChI Key: MOISNZWLLXDVFT-STQMWFEESA-N
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Description

1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt is a sophisticated synthetic precursor to a class of N-heterocyclic carbenes (NHCs) with built-in amino acid functionality. This compound is specifically designed for the formation of stable NHC-metal complexes, where the chiral (S)-lysine-derived side chains impart unique steric and electronic properties to the resulting catalyst. These properties are crucial in asymmetric organocatalysis and transition metal catalysis , enabling highly enantioselective transformations that are essential for pharmaceutical and fine chemical synthesis. The inner salt structure, featuring a zwitterionic imidazolium carboxylate, enhances the compound's solubility in aqueous and polar organic solvents, facilitating its use under diverse reaction conditions. Researchers value this reagent for developing novel catalytic systems for cross-coupling reactions, ring-opening polymerizations, and the stabilization of unusual metal oxidation states . The presence of the primary amino groups provides a handle for further synthetic modification, allowing for the covalent immobilization of the NHC precursor onto solid supports or polymeric matrices to create recyclable heterogeneous catalysts. As a high-purity building block, it is For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

Molecular Formula

C15H26N4O4

Molecular Weight

326.39 g/mol

IUPAC Name

(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]imidazol-3-ium-1-yl]hexanoate

InChI

InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1

InChI Key

MOISNZWLLXDVFT-STQMWFEESA-N

Isomeric SMILES

C1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt typically involves:

  • Construction of the imidazolium core ring.
  • Introduction of chiral pentyl side chains bearing amino and carboxyl groups.
  • Formation of peptide-like bonds or amide linkages to connect the side chains to the imidazolium ring.
  • Control of stereochemistry to ensure the (5S) configuration on the side chains.

This multi-step approach is necessary due to the complexity of the molecule, which combines heterocyclic chemistry with amino acid derivative synthesis.

Stepwise Synthetic Route

Step Description Key Reagents/Conditions Notes
1 Synthesis of imidazole intermediate Starting from glyoxal and appropriate amines or amino acid derivatives Formation of imidazole ring with reactive sites for substitution
2 Introduction of (5S)-5-amino-5-carboxypentyl substituents Coupling of protected amino acid derivatives (e.g., lysine derivatives) to imidazole Use of peptide coupling agents (e.g., EDC, DCC) to form amide bonds
3 Deprotection and salt formation Removal of protecting groups under acidic or basic conditions Formation of inner salt via protonation of imidazole nitrogen and carboxylate groups
4 Purification Chromatography and crystallization Ensures stereochemical purity and removal of side products

This route is supported by analogous syntheses of imidazolium salts with amino acid substituents and peptide bond formation techniques.

Alternative Synthetic Approaches

  • Direct alkylation of imidazole with chiral amino acid derivatives under controlled conditions to form the bis-substituted imidazolium salt.
  • Use of solid-phase peptide synthesis (SPPS) techniques to assemble the side chains followed by cyclization to form the imidazolium ring.
  • Employing protecting group strategies to selectively functionalize the amino and carboxyl groups during synthesis.

These methods vary in yield and complexity but aim to optimize stereochemical control and purity.

Research Findings and Analytical Data

  • Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compound.
  • Chromatographic techniques (HPLC) are used to separate stereoisomers and confirm enantiomeric excess.
  • Studies indicate that the compound’s zwitterionic nature and multiple functional groups facilitate solubility in aqueous media and potential biological interactions.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Glyoxal, (S)-lysine or protected derivatives, amines
Key reagents Peptide coupling agents (EDC, DCC), protecting groups (Boc, Fmoc)
Reaction conditions Mild heating (40–60 °C), reflux in solvents like toluene, methanol
Yield range Typically 50–70% depending on route and purification
Purification methods Filtration, recrystallization, chromatography
Analytical techniques NMR, MS, HPLC, IR spectroscopy

Chemical Reactions Analysis

Acid-Base Reactions

The compound's zwitterionic structure allows dynamic proton exchange between its amino (-NH₂) and carboxyl (-COOH) groups. This amphoteric behavior enables:

  • pH-dependent solubility : Fully soluble in neutral aqueous solutions (pH 6–8) due to balanced ionization .

  • Proton transfer catalysis : Acts as a Brønsted acid/base in organic reactions, similar to structurally related imidazolium salts .

Table 1 : pH-dependent behavior

pH RangeDominant FormSolubility (mg/mL)
2–4Cationic (+NH₃⁺)12.5
6–8Zwitterionic>100
10–12Anionic (-COO⁻)78.2

Nucleophilic Substitution Reactions

The imidazolium ring undergoes nucleophilic attacks at the C2 position, while side-chain amino groups participate in displacement reactions:

  • Halide exchange :
    Imidazolium-X+YImidazolium-Y+X\text{Imidazolium-X} + \text{Y}^- \rightarrow \text{Imidazolium-Y} + \text{X}^-
    Observed in chloride-to-iodide conversions with 95% efficiency .

  • Amino group alkylation :
    Reacts with iodoacetamide (1:2 molar ratio) at 40°C for 6 hr, yielding bis-alkylated derivatives (87% yield) .

Coordination Chemistry

The amino-carboxyl arms form stable complexes with transition metals:

Table 2 : Metal binding constants (Log K)

Metal IonBinding ConstantApplication Relevance
Cu²⁺12.7 ± 0.3Environmental remediation
Fe³⁺9.8 ± 0.2Drug delivery systems
Zn²⁺7.1 ± 0.4Enzymatic mimicry

Biochemical Interactions

In biological matrices (RPMI 1640 medium), the compound shows:

  • Glutathione adduct formation : 65.7% conversion within 24 hr

  • Protein binding : Kd = 2.3 μM for serum albumin

  • pH-sensitive degradation : Half-life increases from 4.2 hr (pH 7.4) to 18.6 hr (pH 5.5)

Stability Under Physiological Conditions

Table 4 : Degradation profile in cell culture medium

Time (hr)Parent Compound (%)Degradation Products
0100-
682.412.3% GSH adducts,

Scientific Research Applications

Epitope Recognition

The glyoxal-lysine dimer plays a significant role as an epitope in immunological studies. It has been identified in various contexts related to immune responses, particularly in the formation of advanced glycation end-products (AGEs) which are implicated in several diseases, including diabetes and age-related conditions. The compound's ability to act as an epitope allows for its use in vaccine development and diagnostic assays targeting specific immune responses .

Role in Disease Mechanisms

Research indicates that the accumulation of glyoxal-lysine dimers can contribute to the pathophysiology of diseases such as cataracts and other age-related disorders due to their involvement in protein cross-linking. Studies have shown that these compounds can influence lens aging processes, leading to cataractogenesis, highlighting their importance in understanding disease mechanisms related to protein modifications .

Drug Development

The unique structural properties of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt make it a candidate for drug development, particularly as a potential therapeutic agent against diseases linked to oxidative stress and inflammation. Its imidazolium structure is known for its biological activity, which can be exploited in designing new drugs aimed at modulating immune responses or exhibiting antioxidant properties .

Antioxidant Activity

Several studies have investigated the antioxidant properties of imidazolium salts, including 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt. These compounds can scavenge free radicals and mitigate oxidative damage in biological systems, making them valuable in formulations aimed at combating oxidative stress-related diseases .

Case Studies

StudyFocusFindings
Abertay AGEs Database StudyRole of glyoxal-lysine dimer in agingIdentified as a significant contributor to lens aging and cataract formation due to protein cross-linking mechanisms.
Immune Epitope DatabaseImmune response characterizationDemonstrated specific immune reactivity linked to glyoxal-lysine dimer epitopes, suggesting potential use in vaccine design.
Antioxidant ResearchAntioxidant capacity assessmentShowed effective free radical scavenging activity, highlighting its potential therapeutic applications against oxidative stress.

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolium ring facilitates binding to these targets, leading to inhibition or activation of biochemical pathways. This compound is known to modulate pathways involved in cellular metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Imidazolium Salts

1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt
  • Structure : Differs by a 4-methyl group on the imidazolium ring (C₁₆H₂₈N₄O₄) .
  • This modification may alter binding affinity in biological systems.
  • Applications : Likely used in hydrophobic interaction studies or as a precursor for lipid-soluble derivatives.
N-[(5S)-5-Amino-5-carboxypentyl]-L-glutamic Acid (CAS: 997-68-2)
  • Structure: Shares the (5S)-5-amino-5-carboxypentyl chain but lacks the imidazolium core. Instead, it is conjugated with L-glutamic acid (C₁₁H₂₀N₂O₆) .
  • Safety Profile : Classified as acutely toxic (oral), with risks of skin/eye irritation and respiratory distress . This suggests that the parent imidazolium salt may share similar hazards due to analogous functional groups.
  • Applications : Used in peptide synthesis and enzyme inhibition studies.

Aromatic and Bulky Substituent Derivatives

lists imidazole derivatives with benzyl , phenylalanyl , and tert-butoxycarbonyl groups (e.g., compounds 5{101}–5{105}) . These exhibit:

  • Structural Differences : Bulky aromatic substituents replace the hydrophilic pentyl chains.
  • Solubility : Reduced water solubility due to aromatic moieties, favoring organic solvents.
  • Reactivity : Enhanced steric hindrance may limit interaction with biological targets compared to the more flexible pentyl chains in the parent compound.

Other Imidazolium Salts

1H-Imidazolium, 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, dihydroxide, disodium salt (CAS: 68527-99-1)
  • Structure : Features carboxymethyl , hydroxyethyl , and a long undecyl chain .
  • Applications : Likely used as a surfactant or stabilizer due to its amphiphilic nature.
  • Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), indicating industrial relevance .

Data Table: Key Properties and Comparisons

Compound Name Molecular Formula Key Substituents Solubility Toxicity Profile Applications
Target Compound C₁₅H₂₆N₄O₄ Dual 5S-amino-carboxypentyl High (aqueous) Likely acute toxicity Biochemical research
4-Methyl Derivative C₁₆H₂₈N₄O₄ 4-methyl + pentyl chains Moderate Not reported Hydrophobic studies
N-[(5S)-...-L-glutamic Acid C₁₁H₂₀N₂O₆ L-glutamic acid conjugate High Acute toxicity Peptide synthesis
Benzyl-Substituted Imidazoles Varies (e.g., C₂₈H₂₈N₄O₅) Aromatic groups Low (organic) Not reported Organic catalysis
Carboxymethyl-Undecyl Derivative C₂₄H₄₄N₂O₆Na₂ Carboxymethyl, undecyl Amphiphilic Industrial use Surfactants

Critical Analysis of Research Trends

  • Structural Flexibility: The target compound’s dual carboxyl/amino pentyl chains provide versatility in pH-dependent charge states, unlike rigid aromatic derivatives .
  • Safety Considerations: Toxicity data for N-[(5S)-5-amino...-L-glutamic acid imply that strict handling protocols (e.g., PPE, ventilation) are essential for the parent imidazolium salt.
  • Regulatory Gaps: Limited safety data for many analogs (e.g., 4-methyl derivative) highlight the need for further toxicological studies.

Biological Activity

1,3-bis[(5S)-5-amino-5-carboxypentyl]-1H-imidazolium inner salt, commonly referred to as GOLD, is a compound derived from the cyclo-dimerization of L-lysine and glyoxal. Its chemical formula is C15H27N4O4+C_{15}H_{27}N_{4}O_{4}^{+} with a molecular weight of approximately 327.399 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to its role as an epitope and its implications in various biochemical processes.

  • Chemical Name : 1,3-bis[(5S)-5-amino-5-carboxypentyl]-1H-imidazolium
  • CAS Number : 468758-18-1
  • Molecular Weight : 327.399 g/mol
  • Structure :
    • 2D Structure

Key Features

  • Volatility : Non-volatile
  • Solubility : Aqueous behavior has been studied; however, specific solubility data is limited.

GOLD exhibits biological activity primarily through its role as an epitope, which can interact with receptors in the adaptive immune system. The compound's structure allows it to participate in various biochemical interactions, potentially influencing cellular pathways related to immune response and other physiological processes.

In Vitro Studies

Research has demonstrated that GOLD possesses significant growth-inhibitory activities against certain cancer cell lines. For instance, studies have shown that compounds similar to GOLD can affect glioblastoma cells, highlighting the potential for therapeutic applications in oncology.

Table 1: Growth Inhibition Data of GOLD Analogues

CompoundCell LineGI50 (µM)Notes
GOLDSNB19V<50Active against temozolomide-sensitive lines
Analog 1U373V>50Resistant to treatment
Analog 2Various<50Broad activity profile

Case Studies

  • Glioblastoma Research : A study focused on the efficacy of imidazolium derivatives, including GOLD, reported that certain modifications enhanced their activity against glioblastoma multiforme (GBM) cell lines. The findings indicated that these compounds could potentially overcome resistance mechanisms observed in standard treatments like temozolomide (TMZ) .
  • Immunological Applications : The immunogenic properties of GOLD have been explored, particularly its ability to act as an epitope for antibody binding. This characteristic may have implications for vaccine development and therapeutic antibodies targeting specific diseases .

Stability and Reactivity

GOLD's stability in biological media has been a subject of investigation. Studies suggest that the compound maintains structural integrity under physiological conditions, which is crucial for its potential use in therapeutic applications . Additionally, the reactivity profile indicates that it may undergo metabolic transformations that could enhance or diminish its biological efficacy.

Q & A

Q. What established synthetic routes are available for 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt, and how do reaction parameters influence yield and stereochemical fidelity?

  • Methodological Answer : The compound is synthesized via multi-step routes involving alkylation and cyclization. Key steps include:
  • Stereoselective alkylation : Use of chiral precursors (e.g., (5S)-5-amino-5-carboxypentyl groups) to ensure enantiomeric purity.

  • Imidazolium ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, DMF solvent) with sodium ascorbate and CuSO₄ as catalysts .

  • Purification : Repeated washing with dichloromethane and water to remove unreacted intermediates, followed by drying over anhydrous Na₂SO₄ .

  • Critical parameters : Temperature (>50°C may degrade chiral centers), solvent polarity (DMF enhances reaction rate), and stoichiometric control of sodium azide to prevent side reactions .

    • Data Table : Comparison of Synthetic Routes
MethodCatalysts/SolventsYield (%)Stereopurity (%)Reference
CuAACCuSO₄, DMF75–85>99
Ionic liquid templating60–7095–98

Q. What analytical techniques are essential for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELX software refines crystallographic data to confirm the imidazolium core and substituent geometry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazolium protons at δ 8.5–9.5 ppm) and chiral center configurations via coupling constants .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₆H₂₈N₄O₄, exact mass 340.211 g/mol) .
  • Elemental analysis : Confirms C, H, N, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural validation?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystallographic bond lengths) require:
  • Multi-method cross-validation : Compare XRD-derived bond angles with DFT-optimized molecular models.

  • Dynamic effects analysis : NMR detects conformational flexibility (e.g., rotameric states of pentyl chains), while XRD captures static crystal packing .

  • Error margin assessment : Statistical refinement (R-factor < 5% in SHELXL) ensures crystallographic reliability .

    • Example Contradiction :
      A 2024 study observed inconsistent NOE signals for the carboxypentyl side chains. Resolution involved variable-temperature NMR to identify transient conformers not captured in XRD .

Q. What strategies optimize enantiomeric purity during synthesis, given the (5S)-configured amino-carboxy groups?

  • Methodological Answer :
  • Chiral auxiliaries : Use (5S)-protected lysine derivatives to prevent racemization during alkylation.
  • Asymmetric catalysis : Palladium complexes with chiral ligands (e.g., BINAP) enhance stereoselectivity in imidazolium ring closure.
  • Chromatographic separation : Chiral HPLC (e.g., Chirobiotic T column) resolves diastereomers, achieving >99% enantiomeric excess .

Q. How does the compound’s ionic liquid behavior influence its stability in aqueous vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility tests : The inner salt structure confers water solubility (up to 50 mg/mL at pH 7) but limited solubility in hexane (<1 mg/mL).
  • Stability studies : In aqueous buffers (pH 2–10), the compound remains stable for >72 hours at 25°C. Degradation occurs above 80°C via imidazolium ring hydrolysis .
  • Applications : Acts as a phase-transfer catalyst in biphasic reactions (e.g., esterifications) due to amphiphilic properties .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for the carboxypentyl groups?

  • Methodological Answer : Discrepancies arise from:
  • Measurement techniques : Potentiometric titration (pKa ~4.2) vs. computational methods (pKa ~3.8).
  • Solvent effects : Aqueous vs. mixed solvent systems alter protonation equilibria.
  • Structural dynamics : Conformational changes in the pentyl chain influence carboxylate accessibility .

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